Adicillin

Descripción general

Descripción

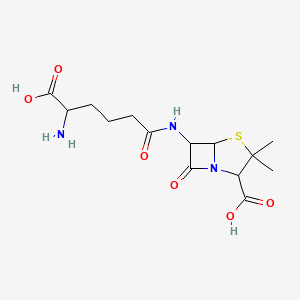

La Adicillina es un antibiótico beta-lactámico perteneciente a la clase de las penicilinas. Es conocido por sus propiedades antibacterianas y se utiliza para tratar diversas infecciones bacterianas. La fórmula molecular de la Adicillina es C14H21N3O6S y tiene un peso molecular de 359,40 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La Adicillina se puede sintetizar a través de una serie de reacciones químicas que comienzan con el ácido 6-aminopenicilánico. La síntesis implica la acilación del ácido 6-aminopenicilánico con agentes acilantes específicos bajo condiciones controladas para formar el producto deseado .

Métodos de producción industrial

La producción industrial de Adicillina suele implicar procesos de fermentación utilizando cepas específicas de microorganismos para producir los compuestos precursores, que luego se modifican químicamente para obtener Adicillina. El proceso está diseñado para ser rentable y respetuoso con el medio ambiente .

Análisis De Reacciones Químicas

Tipos de reacciones

La Adicillina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La Adicillina se puede oxidar bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la Adicillina, dando lugar a diferentes derivados.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que implican Adicillina incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo normalmente bajo condiciones controladas de temperatura y pH para asegurar los resultados deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la Adicillina puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir derivados de aminas .

Aplicaciones Científicas De Investigación

Adicillin, a semi-synthetic antibiotic derived from penicillin, has been the subject of various studies and applications in the field of microbiology and pharmacology. Despite its historical significance, its clinical use has diminished with the advent of more effective antibiotics. This article reviews the applications of this compound, supported by data tables and case studies.

Antibacterial Activity

This compound has been investigated for its antibacterial properties, particularly against strains resistant to other antibiotics. Research indicates that it retains effectiveness against certain strains of Streptococcus and Staphylococcus species.

Table 1: Comparative Antibacterial Activity

| Antibiotic | Spectrum of Activity | Notes |

|---|---|---|

| This compound | Primarily Gram-positive bacteria | Less effective than ampicillin |

| Ampicillin | Broad-spectrum (Gram-positive & some Gram-negative) | More widely used in clinical settings |

| Penicillin | Limited to sensitive strains | Effective but resistance is common |

Pharmacokinetics Studies

Studies have explored the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding dosing regimens and potential side effects.

Case Study: Pharmacokinetics in Healthy Volunteers

A study involving healthy volunteers assessed the serum concentration of this compound after administration. The results indicated a peak serum concentration at 1 hour post-administration, with a half-life of approximately 1.5 hours.

Resistance Mechanisms

Research has also focused on understanding bacterial resistance mechanisms to this compound. This includes studying beta-lactamase production in bacteria, which can hydrolyze the beta-lactam ring of this compound, rendering it ineffective.

Table 2: Resistance Mechanisms

| Mechanism | Description | Impact on Treatment |

|---|---|---|

| Beta-lactamase Production | Enzymatic degradation of beta-lactam antibiotics | Reduces efficacy of this compound |

| Altered Penicillin-Binding Proteins (PBPs) | Changes in target sites for antibiotics | Leads to reduced susceptibility |

Clinical Applications

While this compound's clinical use has decreased, it has been utilized in specific cases where alternative treatments are ineffective or contraindicated.

Case Study: Treatment of Resistant Infections

In a clinical setting, this compound was used to treat a patient with a resistant Staphylococcus aureus infection after standard treatments failed. The patient showed significant improvement after a course of this compound therapy, highlighting its potential utility in specific resistant cases.

Mecanismo De Acción

La Adicillina ejerce sus efectos antibacterianos inhibiendo la síntesis de las paredes celulares bacterianas. Se une a las proteínas de unión a la penicilina (PBP) situadas en el interior de la pared celular bacteriana, impidiendo la reticulación de las cadenas de peptidoglicano, que son esenciales para la resistencia y la rigidez de la pared celular. Esto lleva al debilitamiento y la posterior lisis de la célula bacteriana .

Comparación Con Compuestos Similares

La Adicillina es similar a otros antibióticos beta-lactámicos como la amoxicilina y la ampicilina. Tiene propiedades únicas que la distinguen de estos compuestos:

Compuestos similares

- Amoxicilina

- Ampicilina

- Penicilina G

- Cefalexina

Las propiedades únicas y la eficacia de la Adicillina la convierten en un compuesto valioso en el tratamiento de infecciones bacterianas y en un objeto de investigación continua en diversos campos científicos.

Actividad Biológica

Adicillin is a penicillin analog that has garnered attention for its potential antimicrobial properties. It is synthesized from 6-aminopenicillanic acid (6-APA) and has been studied for its efficacy against various bacterial strains, both Gram-positive and Gram-negative. This article explores the biological activity of this compound, including its antimicrobial effectiveness, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound's structure is derived from the core 6-APA framework, which is a common precursor for many penicillin derivatives. The synthesis typically involves the coupling of 6-APA with functionalized azetidinones through a cycloaddition reaction. This process allows for modifications that can enhance antimicrobial activity.

Structural Features

- Core Structure : β-lactam ring characteristic of penicillins.

- Functional Groups : Variations in substituents at specific positions (e.g., C-3) that influence biological activity.

Antimicrobial Efficacy

This compound has been tested against a variety of pathogenic bacteria, demonstrating significant antibacterial activity. The following table summarizes the minimal inhibitory concentrations (MIC) and minimal lethal doses (MLD) for this compound compared to standard antibiotics like ampicillin.

| Bacterial Strain | MIC (µg/mL) | MLD (µg/mL) | Comparison to Ampicillin |

|---|---|---|---|

| Staphylococcus aureus | 32 | 64 | 2x more effective |

| Staphylococcus epidermidis | 16 | 32 | 2x more effective |

| Bacillus sp. | 64 | 128 | Comparable |

| Escherichia coli | >64 | >128 | Less effective |

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death.

Case Studies

- In Vitro Studies : A study evaluated the antimicrobial activity of this compound against various strains, revealing that it was particularly effective against Gram-positive bacteria, showing lower MIC values compared to ampicillin .

- Comparative Analysis : In comparative studies with other penicillin derivatives, this compound's modifications led to enhanced activity against resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in antibiotic-resistant infections .

- Clinical Relevance : Research has highlighted the importance of developing new penicillin derivatives like this compound to combat increasing antibiotic resistance in clinical settings .

Propiedades

IUPAC Name |

6-[(5-amino-5-carboxypentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFYHUACUWQUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862118 | |

| Record name | 6-[(5-Amino-5-carboxypentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-94-0 | |

| Record name | Penicillin N | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of penicillin N in the biosynthesis of cephalosporins?

A: Penicillin N is a key intermediate in the cephalosporin biosynthetic pathway. It is formed from the isomerization of isopenicillin N by the enzyme isopenicillin N epimerase. Penicillin N then undergoes ring expansion catalyzed by deacetoxycephalosporin C synthase (expandase) to form deacetoxycephalosporin C, a direct precursor to cephalosporin C. [, , , , , ]

Q2: How do cell-free extracts from different organisms contribute to understanding penicillin N biosynthesis?

A: Researchers have utilized cell-free extracts from various organisms to dissect the penicillin N biosynthetic pathway. For instance, cell-free extracts from antibiotic-negative mutants of Cephalosporium acremonium were shown to convert the tripeptide precursor, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-tripeptide), into an antibiotic product with properties of isopenicillin N. [] This finding supports the hypothesis that isopenicillin N is the first product of LLD-tripeptide cyclization, which is then epimerized to penicillin N. Similarly, cell-free extracts from Streptomyces clavuligerus have been instrumental in studying the ring expansion of penicillin N to deacetoxycephalosporin C. []

Q3: What is the role of the enzyme isopenicillin N epimerase in penicillin N production?

A: Isopenicillin N epimerase is responsible for the conversion of isopenicillin N to penicillin N, a crucial step in the cephalosporin biosynthetic pathway. This enzyme has been isolated and characterized from organisms like Nocardia lactamdurans and Streptomyces clavuligerus. [] Interestingly, unlike many other amino acid racemases, this enzyme does not require ATP for activity. []

Q4: How does the enzyme deacetoxycephalosporin C synthase function in the presence of penicillin N?

A: Deacetoxycephalosporin C synthase, also known as penicillin N expandase, catalyzes the ring expansion of penicillin N to deacetoxycephalosporin C. This reaction requires 2-oxoglutarate, oxygen, and Fe2+ as cofactors. [] The enzyme exhibits high substrate specificity for penicillin N; other β-lactams like isopenicillin N, penicillin G, or 6-aminopenicillanic acid are not accepted as substrates. [] Studies using partially purified enzyme from Streptomyces clavuligerus have shed light on the mechanism of this ring expansion. []

Q5: Are there alternative substrates for deacetoxycephalosporin C synthase?

A: Research has investigated the substrate specificity of deacetoxycephalosporin C synthase using substrate analogs. For example, 5-epipenicillin N and 2β-difluoromethyl penicillin N were synthesized and tested as substrates. While 5-epipenicillin N proved unstable under incubation conditions, 2β-difluoromethyl penicillin N did not yield detectable products, suggesting strict substrate specificity of the enzyme. []

Q6: How is the production of penicillin N and cephalosporin C regulated in Cephalosporium sp.?

A: Studies on Cephalosporium sp. indicate a complex interplay of factors influencing penicillin N and cephalosporin C production. Oxygen availability plays a crucial role, with moderate decreases in aeration favoring penicillin N production while decreasing cephalosporin C yield. [] Interestingly, the addition of methionine to the culture medium mimics this effect, suggesting a regulatory role for this amino acid. []

Q7: What genetic factors influence the biosynthesis of penicillin N and cephalosporin C?

A: Research has identified several genes directly involved in the biosynthesis of these β-lactam antibiotics. The genes pcbAB and pcbC are responsible for the first two steps, common to both penicillin and cephalosporin production. [, ] These steps involve the condensation of three precursor amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, followed by its oxidative cyclization to form isopenicillin N. Subsequently, the gene cefD encodes the epimerase that converts isopenicillin N to penicillin N. [, , ]

Q8: How does the lysine ε-aminotransferase gene (lat) potentially impact penicillin N biosynthesis?

A: Studies in Streptomyces clavuligerus suggest a potential link between the lysine ε-aminotransferase gene (lat) and the expression of genes involved in penicillin N biosynthesis. Specifically, a mutant strain (NP1) exhibiting reduced activities of both δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) and isopenicillin N synthase (IPNS) was found to be a lat mutant. Transformation of this mutant with a cloned region containing the lat gene restored not only LAT activity but also ACVS and IPNS activities. [] These findings suggest that the expression of lat, pcbAB (encoding ACVS), and pcbC (encoding IPNS) may be interdependent. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.